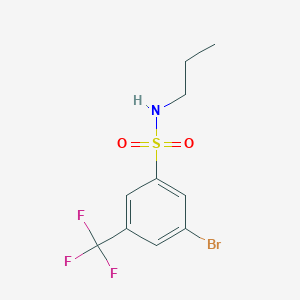

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

Descripción general

Descripción

“3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide” is a chemical compound that belongs to the class of sulfonamides. It has a molecular formula of C10H11BrF3NO2S and an average mass of 346.164 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction .Aplicaciones Científicas De Investigación

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) have been identified as significant in various scientific disciplines due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior. These properties facilitate the full utilization of BTAs in applications ranging from nanotechnology to polymer processing and biomedical fields. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding highlights their importance in creating structured materials with potential for high specificity and functionality, similar to what might be explored with "3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide" in targeted applications (Cantekin, de Greef, & Palmans, 2012).

Gastroprotective Properties of Ebrotidine

Although not directly related, the study of ebrotidine, a compound with a benzene-sulfonamide structure, showcases the diverse potential of sulfonamides in biomedical applications. Ebrotidine demonstrates a unique combination of H2-receptor antagonist properties and cytoprotective actions, enhancing mucosal responses and offering a model for how sulfonamide derivatives can be tailored for specific therapeutic outcomes, which may inspire research into related sulfonamides (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Concentrations and Toxicology of Benzophenone-3

The review on benzophenone-3, a compound used in sunscreen, reflects the environmental and toxicological considerations necessary for the use of chemical compounds in consumer products. This example underscores the importance of understanding the environmental fate, potential bioaccumulation, and endocrine-disrupting capabilities of chemical compounds, including those related to "this compound," especially when considering their application in areas with potential for ecological impact (Kim & Choi, 2014).

Inorganic Bromine in the Marine Boundary Layer

The study of inorganic bromine cycling in the marine boundary layer provides insights into the environmental behavior of brominated compounds, including their sources, transformations, and impacts on atmospheric chemistry. This knowledge is relevant for considering the environmental implications of brominated compounds like "this compound," particularly in understanding their potential for contributing to ozone depletion and interactions with other atmospheric constituents (Sander et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

Sulfonamides, a group to which this compound belongs, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Mode of Action

It’s worth noting that sulfonamides generally work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .

Result of Action

As a member of the sulfonamide group, it may have potential antitumor, antidiabetic, antiviral, and anti-cancer effects .

Análisis Bioquímico

Biochemical Properties

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in biochemical pathways. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of folic acid synthesis in bacteria . This interaction is crucial for its antibacterial properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt the normal function of bacterial cells by inhibiting the synthesis of folic acid, which is essential for DNA replication and cell division . This disruption leads to the death of bacterial cells, making it an effective antibacterial agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of sulfonamide-sensitive enzymes, inhibiting their activity. This inhibition prevents the synthesis of folic acid, a vital component for bacterial growth and replication . Additionally, the compound may induce changes in gene expression, further contributing to its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth, highlighting its potential for use in antibacterial treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At high doses, it may exhibit toxic effects, including damage to liver and kidney tissues . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis. It interacts with enzymes responsible for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, thereby inhibiting the production of folic acid . This inhibition disrupts the metabolic flux, leading to a decrease in folic acid levels and subsequent bacterial cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness as an antibacterial agent.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within bacterial cells, particularly in the vicinity of sulfonamide-sensitive enzymes, enhances its inhibitory effects on folic acid synthesis.

Propiedades

IUPAC Name |

3-bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3NO2S/c1-2-3-15-18(16,17)9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASKGVJGSUZJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650519 | |

| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951884-67-6 | |

| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)

![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)

![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)